molecular formula C16H22N2O4S2 B2514464 N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2,5-dimethoxybenzenesulfonamide CAS No. 946303-93-1

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2,5-dimethoxybenzenesulfonamide

Cat. No.: B2514464
CAS No.: 946303-93-1
M. Wt: 370.48
InChI Key: NOFUUEDVVJGZTO-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2,5-dimethoxybenzenesulfonamide is a synthetic sulfonamide derivative intended for research and development purposes. Its molecular structure incorporates a dimethylaminoethyl group linked to a thiophene ring and a 2,5-dimethoxybenzenesulfonamide moiety. This specific arrangement of atoms classifies it among substituted sulfonamides, a group known for its diverse biological activities and significant potential in medicinal chemistry research . Sulfonamide derivatives are extensively investigated for their ability to interact with various enzymatic targets. Related compounds have been studied as potential acetylcholinesterase (AChE) inhibitors for researching neurodegenerative conditions , and some sulfonamides are explored for their capacity to inhibit protein-protein interactions, such as the WDR5-MYC complex, which is a target in oncology research . The presence of the thiophene heterocycle, a common pharmacophore, further enhances the compound's interest as a scaffold for designing novel bioactive molecules . This product is provided as a high-purity compound for non-clinical, investigative applications. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers are encouraged to handle this material with the appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-2,5-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4S2/c1-18(2)14(12-7-8-23-11-12)10-17-24(19,20)16-9-13(21-3)5-6-15(16)22-4/h5-9,11,14,17H,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOFUUEDVVJGZTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNS(=O)(=O)C1=C(C=CC(=C1)OC)OC)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2,5-dimethoxybenzenesulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the thiophene and benzenesulfonamide intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include dimethylamine, thiophene derivatives, and sulfonyl chlorides. The reaction conditions often involve the use of solvents like dichloromethane or acetonitrile, and catalysts such as triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2,5-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents like lithium aluminum hydride or sodium borohydride, and various electrophiles or nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxides, while substitution reactions on the aromatic rings can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2,5-dimethoxybenzenesulfonamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential as a pharmacological agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. The presence of the dimethylamino and sulfonamide groups suggests possible activity as enzyme inhibitors or receptor modulators.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its aromatic and heterocyclic structures make it suitable for incorporation into polymers or other advanced materials.

Mechanism of Action

The mechanism of action of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2,5-dimethoxybenzenesulfonamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels. The dimethylamino group could facilitate binding to active sites, while the sulfonamide group may enhance solubility and stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, this compound is compared to structurally analogous molecules from peer-reviewed studies and CAS-registered substances.

Structural Analogues from Research Literature

  • N-(3-(dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide hydrochloride (C₁₅H₂₀ClN₃O₂; MW 309.79): This compound shares a dimethylaminoalkyl chain but replaces the thiophene and benzenesulfonamide groups with a quinoline-carboxamide scaffold. Pharmacokinetic studies indicate lower metabolic stability compared to sulfonamide derivatives due to reduced polarity .
  • N-(2-(pyrrolidin-1-yl)ethyl)-4-hydroxyquinoline-2-carboxamide hydrochloride (C₁₆H₂₀ClN₃O₂; MW 321.80): The pyrrolidine substituent introduces a cyclic amine, increasing steric hindrance and rigidity. This structural feature may improve receptor selectivity but reduce solubility in aqueous media compared to the dimethylamino group in the target compound .

CAS-Registered Analogues

  • 1-(4-fluorophenyl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)methanesulfonamide (CAS 946357-28-4): Substitution of the dimethylamino group with morpholine enhances polarity and hydrogen-bond acceptor capacity.
  • N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2,5-dimethoxybenzenesulfonamide (CAS 946304-87-6): This analogue replaces dimethylamino with a seven-membered azepane ring. The larger cyclic amine may improve lipophilicity and membrane permeability but could reduce CNS penetration due to increased molecular weight .

Comparative Data Table

Compound Name / CAS Key Structural Features Molecular Weight Polar Groups LogP (Predicted)
Target Compound Dimethylamino, thiophene, 2,5-dimethoxy ~380 (estimated) Sulfonamide, methoxy 2.1–2.5
CAS 946357-28-4 Morpholine, fluorophenyl Not reported Sulfonamide, F 1.8–2.2
CAS 946304-87-6 Azepane, thiophene, 2,5-dimethoxy ~390 (estimated) Sulfonamide, methoxy 2.8–3.2
C₁₅H₂₀ClN₃O₂ (Quinoline-carboxamide) Quinoline, dimethylaminopropyl 309.79 Carboxamide, Cl 1.5–1.9

Research Findings and Implications

  • Binding Affinity : The target compound’s thiophene and methoxy groups may enhance interactions with hydrophobic pockets in enzymes like carbonic anhydrase or serotonin receptors, as seen in related sulfonamides .
  • Metabolic Stability: The dimethylamino group likely improves metabolic stability compared to morpholine or azepane derivatives, which are more susceptible to oxidative metabolism .
  • Solubility: The 2,5-dimethoxybenzenesulfonamide moiety increases water solubility relative to non-methoxy analogues, though LogP predictions suggest moderate lipophilicity.

Biological Activity

Chemical Structure and Properties

The compound's structure features a dimethylamino group, a thiophene ring, and a sulfonamide moiety attached to a 2,5-dimethoxybenzene. Its molecular formula is C14H20N2O4SC_{14}H_{20}N_2O_4S, indicating the presence of nitrogen, oxygen, and sulfur atoms which may contribute to its biological properties.

  • Anticancer Properties :
    Research indicates that compounds with similar structures can exhibit anticancer activity. For instance, studies have shown that sulfonamide derivatives can inhibit tumor growth by inducing apoptosis in cancer cells through various pathways, including the modulation of protein expression involved in cell cycle regulation and apoptosis .
  • Antimicrobial Activity :
    Sulfonamides are known for their antimicrobial properties. They inhibit bacterial growth by interfering with folic acid synthesis, which is essential for bacterial DNA replication. The presence of the thiophene ring may enhance this activity by increasing lipophilicity, thus improving membrane penetration .
  • Neurotransmitter Modulation :
    The dimethylamino group suggests potential interactions with neurotransmitter systems. Compounds with similar functionalities have been studied for their effects on serotonin and dopamine receptors, which could imply psychoactive properties or effects on mood disorders .

Case Studies

  • Lung Cancer Inhibition :
    A comparative study on various dimethylaminoethyl-linked compounds showed significant inhibition of lung cancer cell lines. The study found that specific modifications in the side chains could enhance cytotoxicity against these cells .
  • Antibacterial Efficacy :
    A recent investigation into the antibacterial activities of related sulfonamide compounds demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting that the compound could be developed as a broad-spectrum antibiotic .

In Vitro Studies

  • Cytotoxicity Assays :
    In vitro assays have indicated that N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2,5-dimethoxybenzenesulfonamide exhibits cytotoxic effects on various cancer cell lines at concentrations ranging from 10 to 50 µM. The IC50 values suggest a promising therapeutic index for further development in cancer treatment.

Structure-Activity Relationship (SAR)

A detailed SAR analysis highlights how modifications to the core structure influence biological activity:

ModificationEffect on Activity
Addition of methoxy groupsIncreased solubility and bioavailability
Variation in alkyl chain lengthAltered potency against specific cancer types
Thiophene ring substitutionEnhanced interaction with target proteins

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